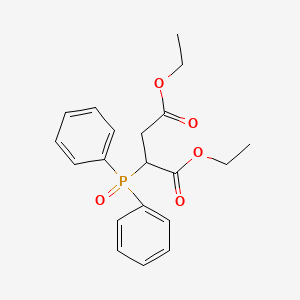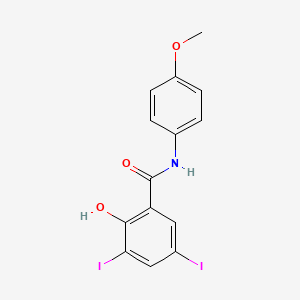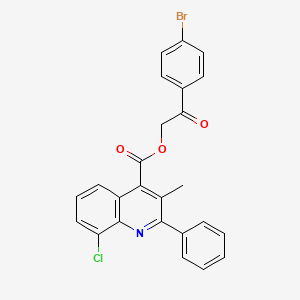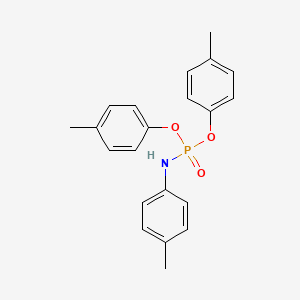
Diethyl 2-(diphenylphosphoryl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(diphenylphosphoryl)butanedioate is an organophosphorus compound with the molecular formula C20H23O5P. It contains 49 atoms, including 23 hydrogen atoms, 20 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Vorbereitungsmethoden
The synthesis of diethyl 2-(diphenylphosphoryl)butanedioate involves several steps. One common method is the palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve optimal results. Industrial production methods may vary, but they generally follow similar synthetic routes with modifications to scale up the process.
Analyse Chemischer Reaktionen
Diethyl 2-(diphenylphosphoryl)butanedioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenyl phosphorazidate (DPPA), which acts as a versatile synthetic reagent . DPPA can be used for amide synthesis, ester synthesis, phosphorylation, and other reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(diphenylphosphoryl)butanedioate has several scientific research applications. It is used in the synthesis of antimicrobial agents, where it has shown high selectivity and activity against specific bacterial strains . Additionally, this compound is utilized in organic chemistry for various synthetic pathways and reactions. Its unique chemical properties make it valuable in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(diphenylphosphoryl)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as phosphorylation and azide synthesis . These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects in scientific research applications.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(diphenylphosphoryl)butanedioate can be compared with other similar organophosphorus compounds, such as phosphoramidates . Phosphoramidates are known for their stable phosphoryl bonds and their presence in various biologically active natural products. While both compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and synthetic pathways.
Eigenschaften
Molekularformel |
C20H23O5P |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
diethyl 2-diphenylphosphorylbutanedioate |
InChI |
InChI=1S/C20H23O5P/c1-3-24-19(21)15-18(20(22)25-4-2)26(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
BROCUFYDJLHLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)


![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
